molecular formula C14H7F3N2O2S B12612317 6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione CAS No. 650635-91-9

6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione

Cat. No.: B12612317
CAS No.: 650635-91-9
M. Wt: 324.28 g/mol
InChI Key: PYZAAIIPFTYFJL-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione is a synthetic organic compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione typically involves the reaction of 4-(trifluoromethyl)aniline with 1,3-benzothiazole-4,7-dione under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: where the aniline derivative reacts with a benzothiazole precursor.

    Catalytic processes: involving transition metals to enhance the reaction efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The trifluoromethyl group or other substituents on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. The benzothiazole ring may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate: A compound with a similar trifluoromethyl aniline moiety but different core structure.

    4-(Trifluoromethyl)aniline: A simpler compound with the trifluoromethyl group attached directly to the aniline ring.

Uniqueness

6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione is unique due to the combination of the trifluoromethyl aniline moiety with the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

650635-91-9

Molecular Formula

C14H7F3N2O2S

Molecular Weight

324.28 g/mol

IUPAC Name

6-[4-(trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C14H7F3N2O2S/c15-14(16,17)7-1-3-8(4-2-7)19-9-5-10(20)11-13(12(9)21)22-6-18-11/h1-6,19H

InChI Key

PYZAAIIPFTYFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=CC(=O)C3=C(C2=O)SC=N3

Origin of Product

United States

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